![molecular formula C16H11NO5 B2512694 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid CAS No. 6261-66-1](/img/structure/B2512694.png)
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid
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Overview
Description
“2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid” is a chemical compound with the molecular formula C16H11NO5 . It is also known by other names such as “(E)-2-(3-(4-nitrophenyl)acryloyl)benzoic acid” and "Benzoic acid, 2-[3-(4-nitrophenyl)-1-oxo-2-propen-1-yl]-" .
Molecular Structure Analysis
The molecular structure of “2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid” consists of a benzoic acid moiety linked to a 4-nitrophenyl group through an acryloyl group . The average mass of the molecule is 297.262 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid” include a molecular weight of 297.26 and a molecular formula of C16H11NO5 . Further details about its melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid:
Proteomics Research
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is widely used in proteomics research. This compound can be utilized to study protein interactions, modifications, and functions. Its unique chemical properties allow it to act as a probe or a tag in various proteomic assays, helping researchers to identify and quantify proteins in complex biological samples .
Drug Development
In drug development, this compound serves as a scaffold for designing new therapeutic agents. Its structure can be modified to create derivatives with potential pharmacological activities. Researchers explore its interactions with biological targets to develop drugs for treating various diseases, including cancer and inflammatory conditions .
Chemical Synthesis
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is also important in chemical synthesis. It can be used as a building block for synthesizing more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Analytical Chemistry
Analytical chemists utilize this compound in various analytical techniques, such as chromatography and spectroscopy. Its distinct chemical properties enable it to act as a standard or a reagent in the analysis of complex mixtures. This helps in the accurate identification and quantification of chemical substances.
Santa Cruz Biotechnology VWR Benchchem
Safety and Hazards
properties
IUPAC Name |
2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-15(13-3-1-2-4-14(13)16(19)20)10-7-11-5-8-12(9-6-11)17(21)22/h1-10H,(H,19,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHWWTURTUTLC-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid |
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